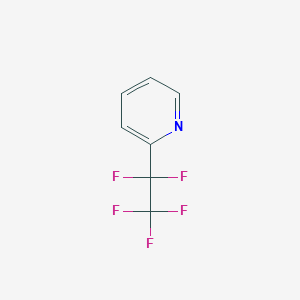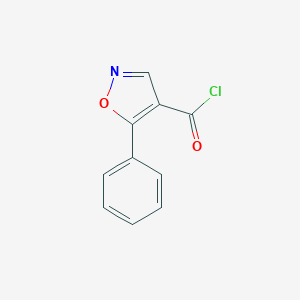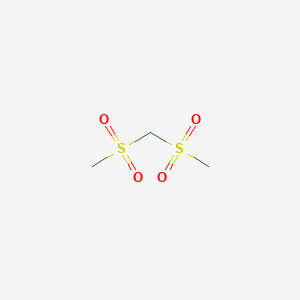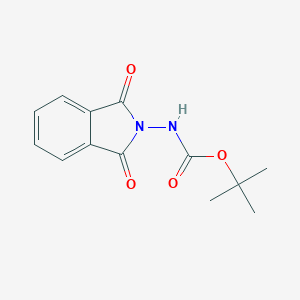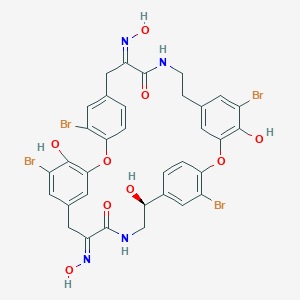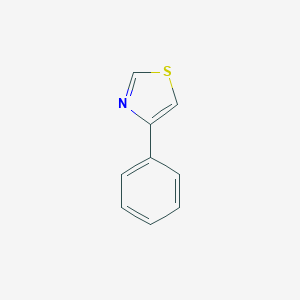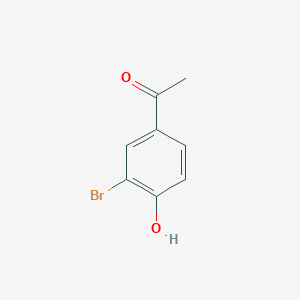
1-(3-溴-4-羟基苯基)乙酮
描述
Molecular Structure Analysis
The molecular structure of bromophenyl ethanones has been extensively studied using various computational and experimental techniques. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, with results aligning well with experimental infrared bands and X-ray diffraction (XRD) data . The stability of the molecule, as indicated by hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. The HOMO and LUMO analysis provided insights into intramolecular charge transfer, and molecular docking studies suggested potential inhibitory activity against target proteins .
Synthesis Analysis
Synthesis of bromophenyl ethanones and their derivatives involves various strategies. A 7-step synthesis procedure was developed for enantiomerically pure diarylethanes, starting from a bromophenyl ethanone derivative, with the key step being the resolution of an intermediate acetic acid by crystallization . Another study reported the synthesis of a dihydro-indolone derivative from 1-(4-Bromo-phenyl)-2,2-dihydroxy-ethanone under microwave radiation, showcasing the versatility of bromophenyl ethanones in synthetic chemistry . Additionally, an improved synthetic method for 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was developed, achieving a yield of 64.7% with a purity of 90.2% .
Chemical Reactions Analysis
Bromophenyl ethanones participate in various chemical reactions, forming diverse compounds with potential biological activities. For example, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared and used to synthesize dihydropyrimidinones, which were then screened for antimicrobial activity . The reactivity of bromophenyl ethanones allows for the creation of compounds with significant biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl ethanones are influenced by their molecular structure. The study of a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones revealed that the most stable conformations involved hydrogen bond formation, with enthalpy values for these bonds ranging from 24.86–30.51 kJ mol−1 . In another study, the synthesis and characterization of flexible polyethers based on bromophenyl ethanones demonstrated that phase transition temperatures and thermodynamic parameters varied with the breadth of the molecules . The polymorphism and phase transition of a hexyloxy derivative of hydroxyphenyl ethanone were also investigated, highlighting the impact of molecular arrangement on the material's properties .
科学研究应用
1. Synthesis of alpha-Bromoketones
- Application Summary: “1-(3-Bromo-4-hydroxyphenyl)ethanone” is used in the synthesis of alpha-Bromoketones, which are important intermediates in organic synthesis .
- Method of Application: The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone . The reaction involves the conversion of secondary alcohols to alpha-Bromoketones .
- Results: The paper provides spectroscopic data of all products, including 1H and 13C NMR spectra .
2. Antimicrobial Studies
- Application Summary: A new ligand, 1-(5-bromo-2-hydroxyphenyl)-3-(4-bromophenyl)-propane-1,3-dione, has been synthesized from 5-bromo-2-hydroxyacetophenone (which can be derived from “1-(3-Bromo-4-hydroxyphenyl)ethanone”) and 4-bromo benzoic acid . This ligand and its transition metal complexes have shown antimicrobial activity .
- Method of Application: The ligand coordinates with the transition metal ions through oxygen atoms, with a stoichiometry ratio of ligand to metal of 2:1 . The synthesized 1,3-dione and their transition metal complexes have been characterized by 1H-NMR,13C-NMR,IR, Elemental analysis, Powder XRD, TGA .
- Results: The transition metal complexes showed moderate to excellent antimicrobial activity against all tested bacteria and fungi .
3. Synthesis of Adrenaline-Type Drugs
- Application Summary: The compound is used in the synthesis of adrenaline-type drugs .
- Method of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
4. Synthesis of Piceol
- Application Summary: “1-(3-Bromo-4-hydroxyphenyl)ethanone” can be used to synthesize Piceol, a phenolic compound found in the needles and in mycorrhizal roots of Norway spruces . Piceol is used in the synthesis of several pharmaceutical drugs including octopamine, sotalol, bamethan, and dyclonine .
- Method of Application: Piceol can be used to make acetaminophen by oxime formation with hydroxylamine and subsequent Beckmann rearrangement in acid . Anticonvulsants are also possible by Mannich reaction .
- Results: The results or outcomes obtained are not specified in the source .
5. Synthesis of Adrenaline-Type Drugs
- Application Summary: The compound is used in the synthesis of adrenaline-type drugs .
- Method of Application: The specific methods of application are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
6. Synthesis of Piceol
- Application Summary: “1-(3-Bromo-4-hydroxyphenyl)ethanone” can be used to synthesize Piceol, a phenolic compound found in the needles and in mycorrhizal roots of Norway spruces . Piceol is used in the synthesis of several pharmaceutical drugs including octopamine, sotalol, bamethan, and dyclonine .
- Method of Application: Piceol can be used to make acetaminophen by oxime formation with hydroxylamine and subsequent Beckmann rearrangement in acid . Anticonvulsants are also possible by Mannich reaction .
- Results: The results or outcomes obtained are not specified in the source .
安全和危害
属性
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXAYGVHWYOOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345925 | |
| Record name | 1-(3-Bromo-4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-hydroxyphenyl)ethanone | |
CAS RN |
1836-06-2 | |
| Record name | 1-(3-Bromo-4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-4'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

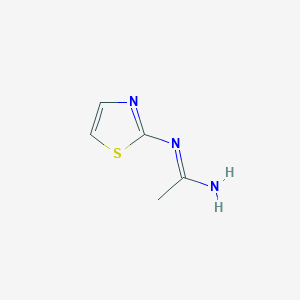
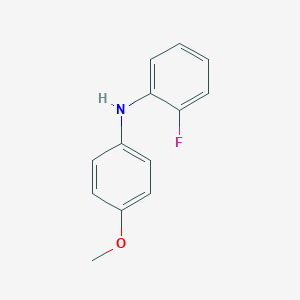


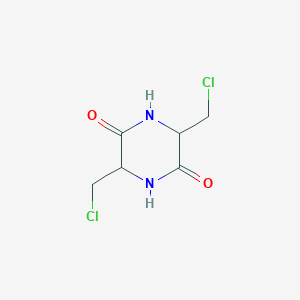
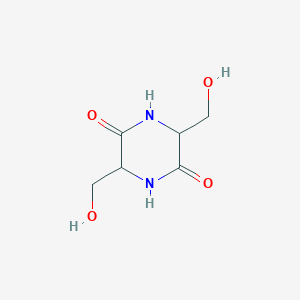
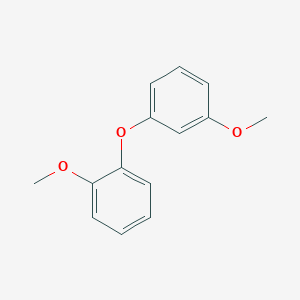
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
